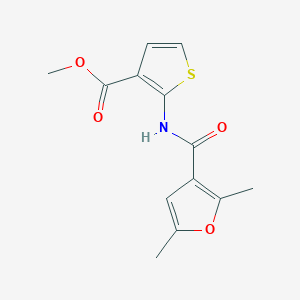
Methyl 2-(2,5-dimethylfuran-3-carboxamido)thiophene-3-carboxylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Synthesis Analysis
Thiophene derivatives, such as “Methyl 2-(2,5-dimethylfuran-3-carboxamido)thiophene-3-carboxylate”, can be synthesized using various methods. One of the common methods is the Gewald reaction, which is a condensation reaction between sulfur, an α-methylene carbonyl compound, and an α-cyano ester . Another method involves the use of boron reagents in Suzuki–Miyaura coupling .Chemical Reactions Analysis
The Suzuki–Miyaura coupling reaction is one of the most widely applied transition metal-catalyzed carbon–carbon bond-forming reactions. It involves the oxidative addition of formally electrophilic organic groups, whereby palladium becomes oxidized through its donation of electrons to form the new Pd–C bond .Wissenschaftliche Forschungsanwendungen
- Several studies have highlighted the conversion of biomass into liquid fuels as a promising avenue for renewable energy. DMF, with its attractive properties, stands out as a potential biofuel candidate . Researchers explore its use as an alternative to conventional fossil fuels.
- The selective separation of DMF from mixtures, such as 2,5-dimethylfuran (DMeF) and 2,5-methyltetrahydrofuran (DMeTHF), plays a crucial role in the chemical industry . Investigating separation techniques and optimizing DMF recovery is essential for efficient processes.
- Theoretical studies have examined the reaction kinetics of DMF, including pathways and rate coefficients for processes like H-abstraction by H-atoms and ipso substitution . Understanding these mechanisms aids in designing efficient catalytic systems.
- DMF participates in catalytic reactions, such as its conversion to 2,5-dimethylfuran via hydrogenation in the presence of CuRu/C catalysts . Researchers explore its role in sustainable chemical transformations.
- Some derivatives of DMF exhibit interesting biological properties. For instance, providencin possesses anticancer activity, while other derivatives inhibit insulin secretion or have antiparasitic effects . Investigating these bioactive compounds is essential for drug discovery.
Biofuel Production
Chemical Separation
Reaction Kinetics and Mechanisms
Catalysis and Hydrogenation
Anticancer and Biological Activity
Zukünftige Richtungen
Thiophene-based analogs, such as “Methyl 2-(2,5-dimethylfuran-3-carboxamido)thiophene-3-carboxylate”, have been attracting a growing number of scientists as a potential class of biologically active compounds . They play a vital role for medicinal chemists to improve advanced compounds with a variety of biological effects . Therefore, the synthesis and investigation of new structural prototypes with more effective pharmacological activity is a topic of interest for future research .
Eigenschaften
IUPAC Name |
methyl 2-[(2,5-dimethylfuran-3-carbonyl)amino]thiophene-3-carboxylate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13NO4S/c1-7-6-10(8(2)18-7)11(15)14-12-9(4-5-19-12)13(16)17-3/h4-6H,1-3H3,(H,14,15) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FMEKWUPMXJYWDB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(O1)C)C(=O)NC2=C(C=CS2)C(=O)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13NO4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
279.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 2-(2,5-dimethylfuran-3-carboxamido)thiophene-3-carboxylate | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![3-[[1-(1,3,4-Thiadiazol-2-yl)piperidin-4-yl]methyl]quinazolin-4-one](/img/structure/B2635662.png)
![1'-(2-(2,4-Dichlorophenoxy)acetyl)spiro[chroman-2,4'-piperidin]-4-one](/img/structure/B2635663.png)


![[(Thien-2-ylmethyl)sulfonyl]acetic acid](/img/structure/B2635667.png)


![3-(3,5-Dimethylphenyl)-6-(pyridin-3-ylmethyl)triazolo[4,5-d]pyrimidin-7-one](/img/structure/B2635673.png)



![1-[(2S)-pyrrolidin-2-yl]ethanol](/img/structure/B2635680.png)
![2-[(R)-2-Pyrrolidinyl]indan-2-ol](/img/structure/B2635681.png)
